molecular formula C9H14O B1611420 3,6-Dimethyl-6-hepten-4-YN-3-OL CAS No. 3601-67-0

3,6-Dimethyl-6-hepten-4-YN-3-OL

Cat. No. B1611420
CAS RN: 3601-67-0
M. Wt: 138.21 g/mol
InChI Key: VSSPEZDVPCUEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-6-hepten-4-yn-3-ol is a chemical compound with the molecular formula C9H14O . It is also known by its CAS Registry Number: 3601-67-0 .


Molecular Structure Analysis

The molecular weight of this compound is 138.2069 . The structure is available as a 2D Mol file or as a computed 3D SD file . The compound contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the sources I found .

Scientific Research Applications

Peroxyl-Radical-Scavenging Activity

Research has explored the peroxyl-radical-scavenging activity of compounds structurally related to 3,6-Dimethyl-6-hepten-4-YN-3-OL. In particular, 2,6-dimethyl-5-hepten-2-ol has been investigated for its antioxidant properties. This compound demonstrated notable anti-peroxyl radical activity, comparable to prominent antioxidants like linalool, highlighting its potential in the field of oxidative stress and free radical research (Stobiecka et al., 2016).

Stereoselective Synthesis

The compound has been pivotal in the stereoselective synthesis of important intermediates. For instance, the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol, closely related to this compound, has been studied, which is crucial in synthesizing terbinafine, an antifungal agent. Such research is significant in the pharmaceutical field, particularly in the development of synthetic routes for drugs (Chou et al., 2000).

Applications in Natural Product Syntheses

Compounds like this compound serve as building blocks in the synthesis of natural products. The desymmetrization of structurally related compounds has been employed to construct multiple stereo centers, aiding in the synthesis of biologically active natural products. This application is critical in organic chemistry and the development of new pharmaceuticals (Tadiparthi et al., 2021).

Mechanism of Action

The mechanism of action for 3,6-Dimethyl-6-hepten-4-yn-3-ol is not specified in the sources I found .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 3,6-Dimethyl-6-hepten-4-yn-3-ol .

properties

IUPAC Name

3,6-dimethylhept-6-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-9(4,10)7-6-8(2)3/h10H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPEZDVPCUEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570515
Record name 3,6-Dimethylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3601-67-0
Record name 3,6-Dimethylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl-6-hepten-4-YN-3-OL
Reactant of Route 2
Reactant of Route 2
3,6-Dimethyl-6-hepten-4-YN-3-OL
Reactant of Route 3
Reactant of Route 3
3,6-Dimethyl-6-hepten-4-YN-3-OL
Reactant of Route 4
3,6-Dimethyl-6-hepten-4-YN-3-OL
Reactant of Route 5
Reactant of Route 5
3,6-Dimethyl-6-hepten-4-YN-3-OL
Reactant of Route 6
Reactant of Route 6
3,6-Dimethyl-6-hepten-4-YN-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.